molecular formula C20H29N3O B6189933 1-benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one CAS No. 2304883-28-9

1-benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one

Cat. No.: B6189933
CAS No.: 2304883-28-9
M. Wt: 327.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one” is a peptidomimetic that has been studied for its cardioprotective effects . It was developed based on the structure of a decoy peptide related to the Toll-like receptor 4 (TLR4) and the TRIF-related adaptor molecule (TRAM) . This compound has shown high potency and efficacy in vitro .


Synthesis Analysis

The synthesis of this compound involved the design of a simplified peptidomimetic framework based on a known TRAM-derived decoy, a nine-amino acid peptide . Ten peptidomimetics of this type were synthesized, and “this compound” was one of them .


Molecular Structure Analysis

The molecular structure of this compound was designed based on sequences from the TIR domain of the TRAM-derived decoy . The in silico analysis provided evidence for a direct interaction of this compound with the TLR4 complex .

Mechanism of Action

This compound acts by interacting with the TLR4 complex . TLR4 is a member of the toll-like receptors (TLRs) family and serves as a pattern recognition receptor in the innate immune response to different microbial pathogens . This compound was able to block the pathophysiological manifestation of myocardial ischemia (MI), resulting in normalization of CK, LDH, and troponin blood levels, restoration of the concomitant tissue damage, and a 100% survival rate .

Future Directions

The future directions for this compound could involve further studies to understand its potential therapeutic applications. Given its cardioprotective effects in a myocardial ischemia mouse model , it could be explored for its potential in treating conditions related to heart disease.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one involves the condensation of benzylamine, octylamine, and ethyl acetoacetate followed by cyclization and reduction steps.", "Starting Materials": [ "Benzylamine", "Octylamine", "Ethyl acetoacetate", "Sodium ethoxide", "Methyl iodide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Benzylamine and octylamine are condensed with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding beta-keto ester.", "Step 2: The beta-keto ester is cyclized using methyl iodide to form the pyrimidine ring.", "Step 3: The resulting compound is reduced using hydrogen gas and palladium on carbon to form 1-benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one." ] }

CAS No.

2304883-28-9

Molecular Formula

C20H29N3O

Molecular Weight

327.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.